![molecular formula C19H17NO3S B1523542 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885279-35-6](/img/structure/B1523542.png)
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Drug Synthesis and Design
This compound is utilized in the synthesis of various drugs due to its potential to act as a building block for complex molecules. Its benzyloxy-phenyl group can be modified to create derivatives with specific pharmacological properties. For instance, it can be employed in the development of kinase inhibitors, which are crucial in cancer therapy .
Drug Delivery Systems
The ester group in this compound suggests its potential use in prodrug strategies. Prodrugs are inactive compounds that can be metabolically converted into active drugs within the body. This approach can improve the bioavailability and selectivity of therapeutic agents .
Organic Chemistry: Catalysis and Reaction Development
In organic synthesis, this compound could be used to develop new catalytic reactions, such as Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules .
Materials Science: Functional Materials
The thiazole moiety of the compound is of interest in materials science for creating functional materials. Thiazoles are known for their conductive properties and can be incorporated into polymers or small molecules used in electronic devices .
Analytical Methods: Chromatography and Spectroscopy
Derivatives of this compound can serve as standards or reagents in analytical methods. For example, they can be used in chromatography to help identify or quantify substances within a mixture or in spectroscopy as a reference compound to determine the structure of unknown molecules .
Environmental Science: Pollutant Detection and Removal
In environmental science, the compound’s derivatives could be synthesized for use in sensors to detect pollutants or as part of materials designed to remove harmful substances from water or soil .
properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYPUMOEQHJTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695902 | |
Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester | |
CAS RN |
885279-35-6 | |
Record name | Ethyl 2-[4-(phenylmethoxy)phenyl]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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